molecular formula C13H18BrNO2 B14660506 2-(Diethylamino)ethyl 4-bromobenzoate CAS No. 38973-67-0

2-(Diethylamino)ethyl 4-bromobenzoate

Cat. No.: B14660506
CAS No.: 38973-67-0
M. Wt: 300.19 g/mol
InChI Key: HSTRBLADVQWITL-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 4-bromobenzoate is an organic compound comprising a 4-bromobenzoic acid moiety esterified with 2-(diethylamino)ethanol. Its molecular formula is C₁₃H₁₈BrNO₂, with a molecular weight of ~272 g/mol. The bromine atom at the para position of the aromatic ring contributes to its steric and electronic properties, while the diethylaminoethyl group enhances solubility in polar organic solvents and may act as a protonable site under physiological conditions.

Properties

CAS No.

38973-67-0

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-bromobenzoate

InChI

InChI=1S/C13H18BrNO2/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3

InChI Key

HSTRBLADVQWITL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of 2-(Diethylamino)ethyl 4-bromobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 4-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Diethylamino)ethyl 4-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting cellular pathways. This interaction can lead to various biological effects, including inhibition of cell growth and induction of apoptosis .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Solubility: The bromo group in 2-(diethylamino)ethyl 4-bromobenzoate increases molecular weight and lipophilicity compared to the amino group in its analog (CAS 59-46-1). This reduces aqueous solubility but may enhance membrane permeability for biological studies .

Role of the Diethylaminoethyl Group: This group is consistent across all compounds, providing basic character (pKa ~8–10) due to the tertiary amine. This facilitates solubility in acidic environments and may influence pharmacokinetic properties.

Structural Complexity and Applications: The hydrazono-substituted analog () exhibits a larger, more complex structure, likely requiring advanced synthetic techniques. Such compounds are often explored for their chelating or catalytic properties . Chlorinated analogs (e.g., CAS 70204-63-6) are frequently investigated for antimicrobial or anticancer activities due to halogen-mediated bioactivity .

Research Implications and Limitations

  • Brominated vs. Chlorinated Analogs : Bromine’s higher atomic weight and polarizability may enhance binding affinity in certain biological targets compared to chlorine, though this requires experimental validation.
  • Amino vs. Bromo Substituents: The amino group (electron-donating) increases aromatic ring reactivity toward electrophilic substitution, whereas bromo (electron-withdrawing) directs further substitution to meta positions.

Comparisons are inferred from structural analogs and general chemical principles.

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